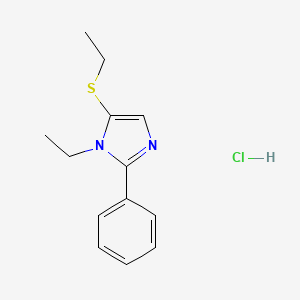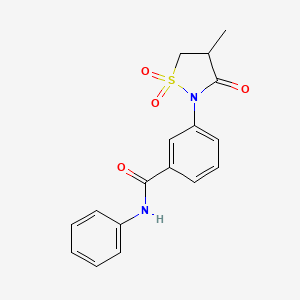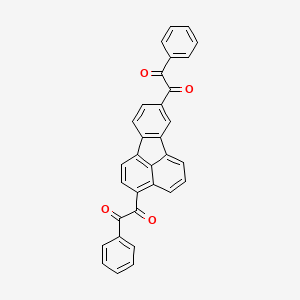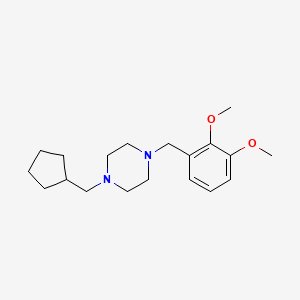![molecular formula C21H23NO2 B5187983 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline, also known as DMXB-Q, is a synthetic compound that belongs to the family of quinoline derivatives. It is a potent and selective agonist of the α7-nicotinic acetylcholine receptor (α7-nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. DMXB-Q has been studied extensively for its potential therapeutic applications in these areas.
作用机制
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline acts as a selective agonist of the α7-nAChR, which is a ligand-gated ion channel that is widely expressed in the CNS. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The α7-nAChR is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to enhance the activity of this receptor and improve cognitive function in animal models.
Biochemical and Physiological Effects:
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against neurodegeneration. In animal models, 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to improve memory and learning, reduce cytokine production, and protect against neuronal damage. These effects are thought to be mediated by the activation of the α7-nAChR and the downstream signaling pathways that it triggers.
实验室实验的优点和局限性
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has several advantages for use in lab experiments, including its high selectivity for the α7-nAChR and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for high concentrations to achieve its effects. These limitations can be overcome by using optimized dosing regimens and delivery methods.
未来方向
There are several future directions for research on 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline, including its potential therapeutic applications in neurodegenerative diseases, inflammation, and cognitive impairment. Further studies are needed to determine the optimal dosing regimens and delivery methods for this compound. In addition, the development of novel analogs of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective agonists of the α7-nAChR.
合成方法
The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline involves several steps, starting from the reaction of 3,4-dimethylphenol with 4-bromobutyl bromide to obtain the intermediate 4-(3,4-dimethylphenoxy)butyl bromide. This compound is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to yield 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline. The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been optimized to improve the yield and purity of the final product.
科学研究应用
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been studied extensively for its potential therapeutic applications in various areas, including neurodegenerative diseases, inflammation, and cognitive impairment. In preclinical studies, 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory effects in models of sepsis and rheumatoid arthritis.
属性
IUPAC Name |
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16-10-11-19(15-17(16)2)23-13-3-4-14-24-20-9-5-7-18-8-6-12-22-21(18)20/h5-12,15H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXOMCKGUQCZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(3,4-Dimethylphenoxy)butoxy]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5187902.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5187903.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B5187911.png)



![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(trans-4-hydroxycyclohexyl)amino]nicotinamide](/img/structure/B5187936.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)
